Tert-butyl 3-(2-fluoropropan-2-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(2-fluoropropan-2-yl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a tert-butyl group, a fluorinated propyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-fluoropropan-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester with fluorinated reagents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(2-fluoropropan-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the fluorinated propyl group.
Substitution: The compound can participate in substitution reactions, where the fluorine atom can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) is often used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-(2-fluoropropan-2-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is used to study the effects of fluorinated groups on biological activity. It can be incorporated into drug molecules to improve their pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity to target proteins .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific characteristics .
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-fluoropropan-2-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets in biological systems. The fluorinated propyl group can enhance the compound’s binding affinity to specific proteins, leading to modulation of their activity. The pyrrolidine ring provides structural stability and contributes to the overall bioactivity of the compound .
Comparison with Similar Compounds
- Tert-butyl (S)-2-((4′-fluoro-[1,1′-biphenyl]-4-yl)carbamoyl)pyrrolidine-1-carboxylate
- Tert-butyl (2R,4S)-4-fluoro-2-(5-fluoro-2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate
- Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate
Uniqueness: Tert-butyl 3-(2-fluoropropan-2-yl)pyrrolidine-1-carboxylate is unique due to the presence of the fluorinated propyl group, which imparts distinct chemical and biological properties. This fluorinated group can enhance the compound’s metabolic stability and binding affinity, making it a valuable tool in drug discovery and development .
Properties
Molecular Formula |
C12H22FNO2 |
---|---|
Molecular Weight |
231.31 g/mol |
IUPAC Name |
tert-butyl 3-(2-fluoropropan-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H22FNO2/c1-11(2,3)16-10(15)14-7-6-9(8-14)12(4,5)13/h9H,6-8H2,1-5H3 |
InChI Key |
FMDYRHCVSZPRCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(C)(C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.